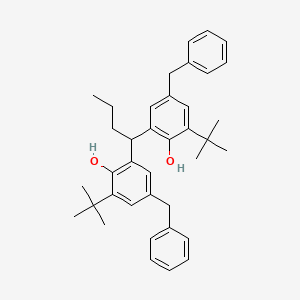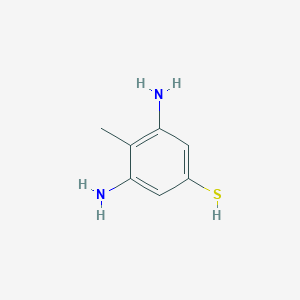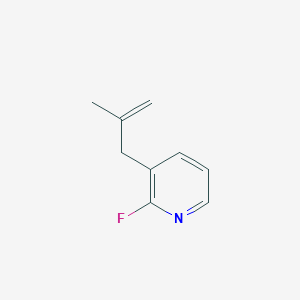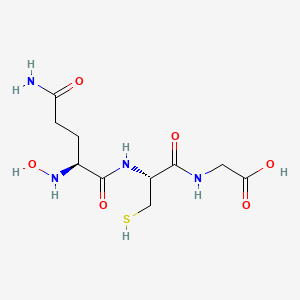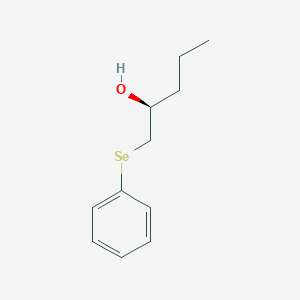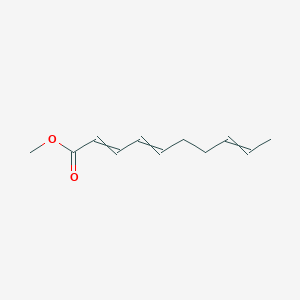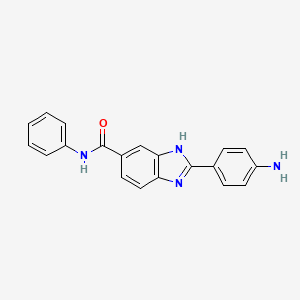![molecular formula C18H12F4 B12527076 5-{[4-(But-3-en-1-yl)-2-fluorophenyl]ethynyl}-1,2,3-trifluorobenzene CAS No. 797048-95-4](/img/structure/B12527076.png)
5-{[4-(But-3-en-1-yl)-2-fluorophenyl]ethynyl}-1,2,3-trifluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{[4-(But-3-en-1-yl)-2-fluorophenyl]ethynyl}-1,2,3-trifluorobenzene: is an organic compound characterized by its unique structure, which includes a but-3-en-1-yl group, a fluorophenyl group, and a trifluorobenzene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(But-3-en-1-yl)-2-fluorophenyl]ethynyl}-1,2,3-trifluorobenzene typically involves multiple steps, including the formation of the fluorophenyl and trifluorobenzene components, followed by their coupling through an ethynyl linkage. Common synthetic routes may include:
Formation of the Fluorophenyl Component: This step often involves the fluorination of a suitable phenyl precursor using reagents such as fluorine gas or a fluorinating agent like N-fluorobenzenesulfonimide.
Formation of the Trifluorobenzene Component:
Coupling Reaction: The final step involves coupling the fluorophenyl and trifluorobenzene components through an ethynyl linkage. This can be achieved using a palladium-catalyzed Sonogashira coupling reaction, where the ethynyl group is introduced using an alkyne precursor.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the but-3-en-1-yl group may be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions may target the ethynyl linkage, converting it to an alkene or alkane.
Substitution: The fluorophenyl and trifluorobenzene moieties can participate in substitution reactions, where fluorine atoms may be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Chemistry
Biology
In biological research, the compound may be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a therapeutic agent.
Medicine
The compound’s unique structure may be explored for its potential pharmacological properties, including anti-inflammatory, anticancer, or antimicrobial activities.
Industry
In the industrial sector, the compound may be used in the development of advanced materials, such as polymers, coatings, and electronic components, due to its unique chemical properties.
作用機序
The mechanism by which 5-{[4-(But-3-en-1-yl)-2-fluorophenyl]ethynyl}-1,2,3-trifluorobenzene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The ethynyl and fluorophenyl groups may play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
5-{[4-(But-3-en-1-yl)-2-chlorophenyl]ethynyl}-1,2,3-trifluorobenzene: Similar structure with a chlorine atom instead of fluorine.
5-{[4-(But-3-en-1-yl)-2-bromophenyl]ethynyl}-1,2,3-trifluorobenzene: Similar structure with a bromine atom instead of fluorine.
5-{[4-(But-3-en-1-yl)-2-iodophenyl]ethynyl}-1,2,3-trifluorobenzene: Similar structure with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 5-{[4-(But-3-en-1-yl)-2-fluorophenyl]ethynyl}-1,2,3-trifluorobenzene imparts unique chemical properties, such as increased electronegativity and stability, compared to its chlorine, bromine, and iodine analogs. This can influence the compound’s reactivity, binding interactions, and overall performance in various applications.
特性
CAS番号 |
797048-95-4 |
|---|---|
分子式 |
C18H12F4 |
分子量 |
304.3 g/mol |
IUPAC名 |
5-[2-(4-but-3-enyl-2-fluorophenyl)ethynyl]-1,2,3-trifluorobenzene |
InChI |
InChI=1S/C18H12F4/c1-2-3-4-12-5-7-14(15(19)9-12)8-6-13-10-16(20)18(22)17(21)11-13/h2,5,7,9-11H,1,3-4H2 |
InChIキー |
JJYKVYUMUMOHQZ-UHFFFAOYSA-N |
正規SMILES |
C=CCCC1=CC(=C(C=C1)C#CC2=CC(=C(C(=C2)F)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4-Bis[(benzyloxy)methyl]-2-(1-phenylethylidene)cyclopentan-1-ol](/img/structure/B12526997.png)
![4-[3-(2,6-Dipyridin-2-ylpyridin-4-yl)-5-hexoxyphenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B12527003.png)
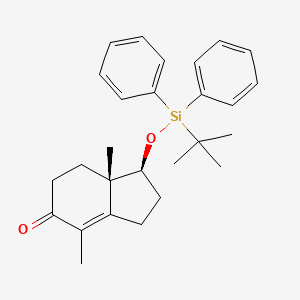
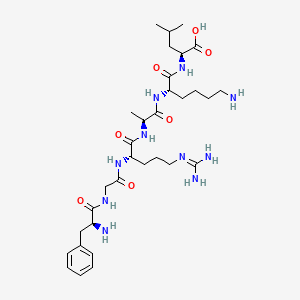
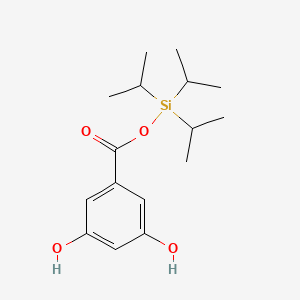
![acetic acid;2-methyl-5-[(2R)-6-methylheptan-2-yl]phenol](/img/structure/B12527026.png)
![5-Nitro-2-[(prop-2-en-1-yl)oxy]cyclohexa-1,3-diene](/img/structure/B12527027.png)
